1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the methoxyphenyl group and the carbamoyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the methoxyphenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group and is used in similar types of reactions.
4-Methoxy-phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyran-oside: A compound with a methoxyphenyl group and a thioaryl substituent.
Uniqueness
1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H29N3O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5/c1-16(2)13-25-24(30)17-12-23(29)27(14-17)19-6-10-21(11-7-19)32-15-22(28)26-18-4-8-20(31-3)9-5-18/h4-11,16-17H,12-15H2,1-3H3,(H,25,30)(H,26,28) |
InChI Key |
MZYXECBYUMYERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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